(1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclohexene ring substituted with benzyloxycarbonyl and tert-butoxycarbonyl groups, making it a valuable intermediate in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate typically involves multi-step organic reactions. One common approach is to start with a cyclohexene derivative, which undergoes selective functionalization to introduce the benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert the compound into a different oxidation state.
Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate: This compound is unique due to its specific functional groups and stereochemistry.
Other Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different substituents can exhibit different chemical and biological properties.
Eigenschaften
Molekularformel |
C21H28N2O6 |
---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
[(1R,4S,5S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)cyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C21H28N2O6/c1-14(24)28-16-10-11-17(22-20(26)29-21(2,3)4)18(12-16)23-19(25)27-13-15-8-6-5-7-9-15/h5-11,16-18H,12-13H2,1-4H3,(H,22,26)(H,23,25)/t16-,17-,18-/m0/s1 |
InChI-Schlüssel |
PLNYZUHIOVTMKJ-BZSNNMDCSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@H](C=C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)OC1CC(C(C=C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.